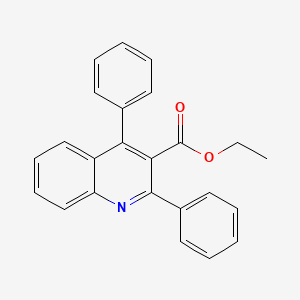

Ethyl 2,4-diphenylquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

The synthesis of 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzoic acid derivatives with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functionalization to introduce the diphenyl groups . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as sodium borohydride can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions, particularly at the quinoline ring, are common.

Scientific Research Applications

2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to intercalate into DNA strands disrupts the normal functioning of cellular processes .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester stands out due to its unique diphenyl substitution, which enhances its biological activity and stability . Similar compounds include:

Quinoline-3-carboxylic acid: Lacks the diphenyl groups, resulting in different biological properties.

2-Phenylquinoline: Another derivative with a single phenyl group, showing less potent biological activity compared to the diphenyl-substituted compound.

Biological Activity

Ethyl 2,4-diphenylquinoline-3-carboxylate is a significant compound within the class of quinoline derivatives, known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C23H19NO2 and a molecular weight of approximately 353.42 g/mol. The structure features a quinoline core substituted at the 2 and 4 positions with phenyl groups and at the 3 position with an ethyl carboxylate group. This unique arrangement contributes to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in critical cellular processes such as DNA replication and repair, leading to cell cycle arrest in cancer cells.

- Antimicrobial Activity : Quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : this compound has shown promise in preclinical studies as an anticancer agent, particularly against various carcinoma cell lines .

Anticancer Activity

A study demonstrated that this compound exhibited antiproliferative effects on several cancer cell lines. The compound was found to induce apoptosis in DU145 prostate carcinoma cells with an IC50 value significantly lower than that of many standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| DU145 | 12.5 | Apoptosis induction via DNA damage |

| H460 | 15.0 | Cell cycle arrest |

| MCF7 | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

In another study assessing the antimicrobial properties of this compound, it was found to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the ethyl carboxylate group or the phenyl substituents can enhance efficacy or reduce toxicity. For instance, replacing one phenyl group with a more electron-withdrawing group has been shown to increase anticancer activity while maintaining favorable pharmacokinetic properties .

Case Studies

- Synthesis and Evaluation : A recent study synthesized this compound using a modified Friedländer synthesis method. The resulting compound was evaluated for its anticancer activity against several cell lines and demonstrated promising results as described above .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets such as kinases involved in cancer pathways. These studies suggest that the compound binds effectively to these targets, supporting its potential as a therapeutic agent .

Properties

Molecular Formula |

C24H19NO2 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

ethyl 2,4-diphenylquinoline-3-carboxylate |

InChI |

InChI=1S/C24H19NO2/c1-2-27-24(26)22-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |

InChI Key |

PLDDYVBEQLRIMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.